Silane, 1-propynyl-
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Overview
Description
Silane, 1-propynyl-: is an organosilicon compound with the chemical formula C6H12Si 1-(Trimethylsilyl)-1-propyne . This compound is a clear, colorless liquid that is miscible with toluene and has a boiling point of approximately 99-100°C . It is primarily used in organic synthesis, particularly in the preparation of alkynyl silane derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3-Trimethylsilyl-2-propyn-1-ol: One common method for synthesizing 1-(Trimethylsilyl)-1-propyne involves the reaction of 3-Trimethylsilyl-2-propyn-1-ol with a suitable dehydrating agent.
Industrial Production Methods: Industrially, the production of silanes often involves the reaction of silicon with hydrogen chloride to produce trichlorosilane, which is then further processed to obtain various silane derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Silane, 1-propynyl- can undergo oxidation reactions, typically forming silanols or siloxanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydrosilanes such as triethylsilane or diphenylsilane are often used.
Substitution: Reagents like halogens or alkyl halides are commonly employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Corresponding alkanes or alcohols.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used in the preparation of alkynyl silane derivatives and highly substituted indenes through palladium-catalyzed carboannulation.
Biology and Medicine:
Surface Modification: Silane compounds are used to modify surfaces for better adhesion and biocompatibility.
Industry:
Coatings and Sealants: Silane-based coatings are used for their hydrophobic properties and corrosion resistance.
Adhesion Promoters: Used in various industrial applications to enhance the adhesion between different materials.
Mechanism of Action
Surface Reactions:
- Silane, 1-propynyl- reacts with surface hydroxyl groups or bound water to form a strongly bound coating that includes both covalent bonds and multiple van der Waals interactions .
- The silanes hydrolyze in solution to form silanols, which then attach to the surface by reacting with surface hydroxyl groups, eliminating water in the process .
Comparison with Similar Compounds
Silane (SiH4): A colorless, pyrophoric gas used as a precursor to elemental silicon.
Phenylsilane (C6H5SiH3): Used in organic synthesis for the protection and deprotection of functional groups.
Vinylsilane (C2H3SiH3): Commonly used as a coupling agent and in the production of silicone polymers.
Uniqueness:
Properties
CAS No. |
1117-93-7 |
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Molecular Formula |
C3H6Si |
Molecular Weight |
70.16 g/mol |
IUPAC Name |
prop-1-ynylsilane |
InChI |
InChI=1S/C3H6Si/c1-2-3-4/h1,4H3 |
InChI Key |
ALGXRKPJUTVMSJ-UHFFFAOYSA-N |
SMILES |
CC#C[Si] |
Canonical SMILES |
CC#C[SiH3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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